(R)-2-(Carboxyformamido)Propanoic Acid

Description

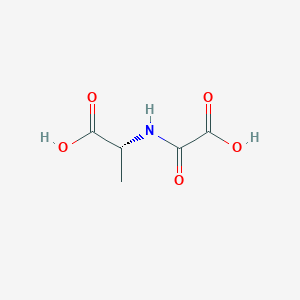

(R)-2-(Carboxyformamido)Propanoic Acid is a chiral carboxylic acid derivative characterized by a carboxyformamido (-NHC(O)COOH) substituent at the second carbon of the propanoic acid backbone in the R-configuration (Figure 1).

Properties

IUPAC Name |

(2R)-2-(oxaloamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO5/c1-2(4(8)9)6-3(7)5(10)11/h2H,1H3,(H,6,7)(H,8,9)(H,10,11)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPZMVZGJVYAML-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Peptide Coupling from L-Glutamic Acid Derivatives

This method, adapted from prostate-specific membrane antigen (PSMA) inhibitor syntheses, leverages L-glutamic acid’s chiral backbone.

Procedure :

-

Protection : L-Glutamic acid di-tert-butyl ester hydrochloride (1.0 eq) is reacted with triphosgene (0.33 eq) at −80°C in the presence of triethylamine (TEA, 2.4 eq) to form a mixed carbonate intermediate.

-

Coupling : H-Lys(Z)-Ot-Bu hydrochloride (1.1 eq) is added, facilitating amide bond formation via nucleophilic acyl substitution. The crude product (1a ) is purified via silica gel chromatography (hexane:EtOAc = 3:1).

-

Deprotection : Hydrogenolysis of 1a removes the benzyloxycarbonyl (Z) group, yielding 1b . Subsequent treatment with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) cleaves tert-butyl esters, affording (R)-2-(carboxyformamido)propanoic acid after HPLC purification.

Key Parameters :

Direct Acylation with Oxalyl Chloride

This route prioritizes simplicity by directly acylating (R)-2-aminopropionic acid (alanine).

Procedure :

-

Activation : (R)-2-Aminopropionic acid (1.0 eq) is suspended in anhydrous dichloromethane (DCM) under nitrogen. Oxalyl chloride (1.2 eq) is added dropwise at 0°C, followed by catalytic DMF to generate the reactive oxalyl intermediate.

-

Quenching : The reaction is quenched with ice-cold water, and the pH is adjusted to 2–3 using 1M HCl to precipitate the product.

-

Purification : Recrystallization from ethanol/water (1:5 v/v) yields this compound as a white crystalline solid.

Optimization Insights :

Halogenation-Hydrolysis Cascade

Inspired by phenolic acid syntheses, this method employs S-2-chloropropionic acid as a chiral precursor.

Procedure :

-

Alkylation : S-2-Chloropropionic acid (0.9 eq) reacts with phenol (1.0 eq) in water using NaOH (1.5 eq) as a base at 50–70°C for 6 hours, yielding 2-phenoxypropionic acid.

-

Halogenation : Iodine (1.2 eq) and CuCl₂/Al₂O₃ (0.02 eq) convert the para position of the phenoxy group to iodide at 25°C for 8 hours.

-

Hydrolysis : The iodinated intermediate undergoes basic hydrolysis (30% NaOH, CuCl₂/Al₂O₃ catalyst) at 150°C under autoclave conditions, followed by acidification to pH 1–2 with HCl to isolate the product.

Advantages :

-

High enantiomeric excess (ee >98%) due to retention of S-configuration during halogenation.

Optimization of Reaction Conditions

Temperature and Catalysis

Solvent Systems

-

Polar aprotic solvents (DMF, DCM) improve oxalyl chloride reactivity but complicate purification.

-

Aqueous NaOH in halogenation-hydrolysis ensures solubility of phenolic intermediates.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

®-2-(Carboxyformamido)Propanoic Acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

Reduction: The formamido group can be reduced to an amine group under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the formamido group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylate salts.

Reduction: Amino derivatives.

Substitution: Various substituted propanoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

(R)-2-(Carboxyformamido)Propanoic Acid has been identified as a promising candidate in the development of drugs targeting prostate-specific membrane antigen (PSMA). Research has shown that derivatives of this compound exhibit potent binding affinity to PSMA, which is overexpressed in prostate cancer cells. For instance, studies report Ki values for related compounds ranging from 0.08 nM to 8.98 nM, indicating strong potential for therapeutic applications in oncology .

Case Study: PSMA-targeted Radioligands

A study investigated the use of this compound derivatives as radioligands for targeted therapy in prostate cancer. The research demonstrated that these compounds could effectively bind to PSMA-expressing cells, suggesting their utility in diagnostic imaging and radiotherapy .

Biochemical Applications

Enzyme Inhibition:

The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may serve as an inhibitor for enzymes that are critical in the synthesis of certain biomolecules, thereby influencing metabolic processes relevant to cancer and other diseases.

Table 1: Enzyme Targets and Inhibition Potency

Nutraceutical Applications

Functional Foods:

Research indicates that this compound can be incorporated into functional foods aimed at enhancing health benefits. Its role as a bioactive compound may contribute to antioxidant properties and improve overall nutritional profiles of food products.

Case Study: Food Fortification

A study highlighted the incorporation of this compound into cereal products, demonstrating improvements in antioxidant capacity and sensory attributes. This suggests its potential use in developing health-promoting food items .

Synthesis and Chemical Applications

Ligand Formation:

this compound can act as a ligand in coordination chemistry, forming complexes with metals that have biological significance. These complexes can be utilized in various applications, from catalysis to drug delivery systems.

Table 2: Ligand Complexes and Their Applications

Mechanism of Action

The mechanism of action of ®-2-(Carboxyformamido)Propanoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical pathways. The formamido group plays a crucial role in binding to the active site of enzymes, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (R)-2-(Carboxyformamido)Propanoic Acid with structurally related propanoic acid derivatives, emphasizing substituent effects, stereochemistry, and biological implications.

Structural and Physicochemical Properties

Table 1: Key Properties of this compound and Analogs

Key Observations:

- Acidity: The carboxyformamido group in the target compound introduces two ionizable protons (carboxylic acid and amide-linked COOH), resulting in lower pKa values compared to mercapto or amino analogs. This enhances its solubility in aqueous environments.

- Stereochemical Impact: Enantiomers like (R)-2-amino-3-(4-hydroxyphenyl)propanoic acid and its (S)-counterpart exhibit distinct topographies, affecting receptor binding and metabolic stability . This underscores the importance of the R-configuration in the target compound for chiral specificity.

- Substituent Effects : Hydrophobic groups (e.g., cyclohexenyl in ) reduce water solubility, whereas polar groups (carboxyformamido, mercapto) improve it.

Biological Activity

(R)-2-(Carboxyformamido)Propanoic Acid, also known as L-Carnitine, is a compound that plays a crucial role in various biological processes. Its structure includes a carboxylic acid and an amide functional group, which contribute to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHNO

- CAS Number : 136868-52-5

- Molecular Weight : 175.12 g/mol

This compound exerts its biological effects through several mechanisms:

- Enzyme Modulation : It can bind to specific enzymes or receptors, influencing their activity and leading to various biological responses.

- Substrate Mimicry : The compound can mimic natural substrates in biochemical pathways, facilitating studies on enzyme functions and protein-ligand interactions .

- Antioxidant Activity : It has been shown to possess antioxidant properties, which may protect cells from oxidative stress .

Biological Activities

The biological activities of this compound include:

- Antimicrobial Effects : Studies indicate that the compound exhibits antimicrobial properties against various pathogens, making it a potential candidate for developing new antibiotics.

- Anticancer Properties : Research has explored its role in inhibiting cancer cell proliferation and inducing apoptosis in certain cancer types .

- Neuroprotective Effects : There is evidence suggesting that it may protect neuronal cells from damage, which is particularly relevant in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Activity :

-

Research on Anticancer Effects :

- In vitro experiments demonstrated that this compound could inhibit the growth of human breast cancer cells by inducing apoptosis through the mitochondrial pathway. This suggests a promising avenue for cancer therapy.

- Neuroprotective Study :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains carboxylic acid and amide groups | Antimicrobial, anticancer, neuroprotective |

| L-Carnitine | Similar structure with additional methyl groups | Energy metabolism, fatty acid transport |

| Acetyl-L-Carnitine | Acetylated form of L-Carnitine | Neuroprotective, cognitive enhancement |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing enantiomerically pure (R)-2-(Carboxyformamido)Propanoic Acid?

- Methodological Answer : Enantiomeric purity is critical for bioactivity. Synthesis typically involves chiral auxiliaries or enzymatic resolution. For example, (R)-configured propanoic acid derivatives (e.g., Dichlorprop-P) are synthesized using asymmetric catalysis or chiral chromatography to isolate the R-enantiomer . Characterization via polarimetry and chiral HPLC (e.g., using a Chiralpak® column) confirms purity.

Q. How can structural modifications to the carboxyformamido group influence the compound's solubility and reactivity?

- Methodological Answer : Modifying the carboxyformamido moiety (e.g., esterification or amide substitution) alters polarity. For instance, substituting with hydrophobic groups (e.g., phenyl in (R)-2-Amino-3-(2-hydroxyphenyl)propanoic acid) reduces aqueous solubility but enhances membrane permeability . Stability under physiological conditions can be assessed via pH-dependent hydrolysis studies.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., carboxyformamido protons at δ 8.1–8.3 ppm).

- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the amide linkage.

- X-ray crystallography : Resolves absolute configuration, as seen in studies on related (R)-configured propanoic acid derivatives .

Advanced Research Questions

Q. How do computational methods like DFT aid in predicting the bioactivity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, DFT studies on 2-(2-Methylpropanoyl)amino propanoic acid revealed charge distribution patterns correlating with herbicidal activity . Molecular docking further identifies binding affinities to target enzymes (e.g., acetolactate synthase in plants).

Q. What experimental strategies resolve contradictions in reported bioactivity data for enantiomeric pairs?

- Methodological Answer : Bioactivity discrepancies often arise from enantiomeric impurities. Use chiral separators (e.g., HPLC with β-cyclodextrin columns) to isolate R- and S-forms. Comparative assays (e.g., enzyme inhibition tests on Dichlorprop-P vs. its S-enantiomer) quantify stereospecific effects . Statistical analysis (e.g., ANOVA) identifies significant differences in dose-response curves.

Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate metabolic pathways of this compound?

- Methodological Answer : Synthesize isotopically labeled analogs (e.g., ethyl [2-¹³C] acetate derivatives ) and track metabolic fate using LC-MS. For example, ¹³C-labeled carboxyformamido groups in plant studies reveal degradation products via mass fragmentation patterns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.